molecular formula C5H10O2S B13845101 2-Methyl-3-(methylsulfanyl)propionic Acid-d3

2-Methyl-3-(methylsulfanyl)propionic Acid-d3

Cat. No.: B13845101
M. Wt: 137.22 g/mol
InChI Key: LJGHYEQLQGHZJS-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(methylthio)propanoic Acid-d3 is a deuterated analog of 2-Methyl-3-(methylthio)propanoic Acid. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of 2-Methyl-3-(methylthio)propanoic Acid-d3 is C5H7D3O2S, and it has a molecular weight of 137.22.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methylthio)propanoic Acid-d3 typically involves the incorporation of deuterium atoms into the parent compound, 2-Methyl-3-(methylthio)propanoic Acid. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.

Industrial Production Methods

Industrial production of 2-Methyl-3-(methylthio)propanoic Acid-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Synthesis: Conducting the synthesis in batches to control reaction parameters and ensure consistent product quality.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylthio)propanoic Acid-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, thiols.

    Substitution Products: Halogenated derivatives, amines.

Scientific Research Applications

2-Methyl-3-(methylthio)propanoic Acid-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.

    Industry: Applied in environmental studies to detect pollutants in air, water, soil, and food.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methylthio)propanoic Acid-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking of its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(methylthio)propanoic Acid: The non-deuterated analog of 2-Methyl-3-(methylthio)propanoic Acid-d3.

    Methyl 3-(methylthio)propionate: A related compound with a similar structure but different functional groups.

Uniqueness

2-Methyl-3-(methylthio)propanoic Acid-d3 is unique due to the presence of deuterium atoms, which make it particularly useful in isotopic labeling studies. This allows for more accurate and detailed analysis of metabolic pathways and reaction mechanisms compared to its non-deuterated analogs.

Properties

Molecular Formula

C5H10O2S

Molecular Weight

137.22 g/mol

IUPAC Name

2-methyl-3-(trideuteriomethylsulfanyl)propanoic acid

InChI

InChI=1S/C5H10O2S/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i2D3

InChI Key

LJGHYEQLQGHZJS-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])SCC(C)C(=O)O

Canonical SMILES

CC(CSC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.